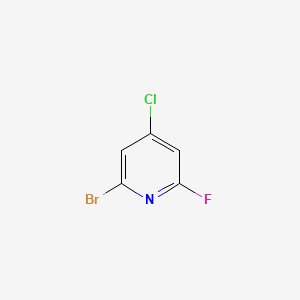

2-Bromo-4-chloro-6-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2BrClFN |

|---|---|

Molecular Weight |

210.43 g/mol |

IUPAC Name |

2-bromo-4-chloro-6-fluoropyridine |

InChI |

InChI=1S/C5H2BrClFN/c6-4-1-3(7)2-5(8)9-4/h1-2H |

InChI Key |

SLBYCSDKYZEIMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1F)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Chloro 6 Fluoropyridine and Advanced Analogues

Regioselective Synthetic Routes to Polyhalogenated Pyridines

Achieving regioselectivity—the control of where each substituent is placed on the pyridine (B92270) core—is the primary challenge in synthesizing polyhalogenated pyridines. The electronic properties of the starting pyridine and the directing effects of each newly added halogen must be carefully considered to guide the next reaction to the correct position.

Directly adding bromine to an unactivated pyridine ring is difficult due to the ring's electron-deficient nature. Therefore, functionalization often proceeds by using a pyridine ring that already contains activating groups or by employing a precursor that facilitates regioselective bromination. For instance, pyridines with activating groups like amino or hydroxy substituents can be brominated under milder conditions using reagents such as N-bromosuccinimide (NBS). thieme-connect.com The position of the substituent dictates the regioselectivity, with 2-substituted pyridines showing high selectivity. thieme-connect.com

A powerful indirect method for introducing bromine is the Sandmeyer reaction. This process involves the conversion of a primary aromatic amine, for example, an aminopyridine, into a diazonium salt, which is then displaced by a bromide ion. A potential pathway to a 2-bromo-substituted pyridine involves starting with a 2-aminopyridine (B139424) derivative, which is converted to the corresponding diazonium salt and subsequently treated with a bromine source like cuprous bromide. google.com

Table 1: Comparison of Bromination Methods for Pyridine Derivatives

| Method | Reagents | Substrate Example | Key Features |

| Direct Bromination | Br₂ in polar solvent | Aminopyridines, Hydroxypyridines | Effective for activated rings; regioselectivity depends on existing substituents. thieme-connect.com |

| NBS Bromination | N-Bromosuccinimide (NBS) | Methoxy- and Aminopyridines | Mild conditions; high regioselectivity can be achieved in specific solvents. thieme-connect.com |

| Sandmeyer Reaction | NaNO₂, HBr/CuBr | 2-Aminopyridine | Introduces bromine at the position of the former amino group; versatile for complex precursors. google.com |

This table provides a summary of common bromination strategies and is not exhaustive.

The introduction of chlorine onto a pyridine ring can be accomplished using various chlorinating agents, with the choice often depending on the desired regioselectivity and the substrate's reactivity. Common reagents include phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). google.comnih.gov

For substrates such as hydroxypyridines, POCl₃ is a highly effective reagent for converting the hydroxyl group into a chlorine atom. nih.gov High-temperature, gas-phase chlorination with Cl₂ is another method, though it can sometimes lead to a mixture of products if not carefully controlled. google.com The presence of existing substituents heavily influences the position of chlorination. For example, in the synthesis of complex pyridines, a chlorine atom can be preserved on the ring while other positions are functionalized, highlighting its use as a stable building block for late-stage modifications. rsc.org

The Balz-Schiemann reaction is a cornerstone for introducing fluorine onto aromatic rings. wikipedia.org This method transforms a primary aromatic amine into a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). wikipedia.orgdocumentsdelivered.com This technique is particularly valuable for synthesizing fluorinated pyridines from aminopyridine precursors. The traditional reaction requires the isolation of the potentially unstable diazonium salt. wikipedia.orgjove.com

Modern advancements have led to modified, one-pot procedures that avoid the isolation of the diazonium intermediate. These newer protocols may use different fluoride sources, such as hexafluorophosphates (PF₆⁻) or organotrifluoroborates, which can serve as competent fluoride donors under milder conditions. wikipedia.orgnih.gov For example, a process for synthesizing 2-bromo-4-fluoropyridine (B1291336) utilizes a modified Balz-Schiemann reaction starting from 2-bromo-4-aminopyridine. chemicalbook.com Continuous flow technology has also been applied to the Balz-Schiemann reaction to enhance safety and scalability by minimizing the accumulation of hazardous intermediates. jove.com

Table 2: Evolution of the Balz-Schiemann Reaction

| Reaction Type | Fluoride Source | Conditions | Key Advantage | Reference |

| Classical | HBF₄ | Thermal decomposition of isolated diazonium salt | Well-established, versatile | wikipedia.org |

| Modified | [NO]SbF₆, PF₆⁻ | In situ generation of diazonium salt | Avoids isolation of intermediates, improved yields | wikipedia.org |

| Organotrifluoroborate | RBF₃⁻ | Mild, solution-phase | Milder conditions, one-pot process | nih.gov |

| Continuous Flow | HBF₄ | Kilogram-scale continuous reactor | Enhanced safety, scalable | jove.com |

This table illustrates the progression of the Balz-Schiemann reaction for aryl fluoride synthesis.

Multi-step Syntheses and Strategic Precursor Utilization

The construction of a molecule with three distinct halogens like 2-bromo-4-chloro-6-fluoropyridine is exclusively achieved through multi-step synthesis. The success of such a synthesis hinges on the strategic selection of starting materials and a planned sequence of reactions.

A highly effective strategy involves starting with commercially available dihalogenated pyridines, such as 2,6-dibromopyridine (B144722) or 2,6-difluoropyridine. rsc.orgchemicalbook.com These precursors offer a platform for sequential halogen introduction. For example, starting with 2,6-dibromopyridine, one bromine atom can be selectively substituted through a nucleophilic aromatic substitution (SₙAr) reaction. A common transformation is the conversion of a bromine to a fluorine using a fluoride salt like potassium fluoride, yielding 2-bromo-6-fluoropyridine. chemicalbook.com This intermediate then possesses two different halogens, which can direct subsequent reactions. The remaining C-H positions can then be halogenated, for instance, through electrophilic chlorination, to install the third and final halogen.

Orthogonal functionalization is a sophisticated strategy that allows for the selective modification of one site on a molecule without affecting other reactive positions. This is achieved by using precursors with functional groups that have mutually exclusive reactivity. For example, a pyridine ring can be equipped with different C-H bonds, C-Halogen bonds, and other functional groups that can be addressed in a specific order. rsc.orgresearchgate.net

Palladium-catalyzed C-H functionalization is a powerful tool in this context, enabling the formation of C-C or C-heteroatom bonds at specific positions while leaving other sites, such as a C-Cl bond, intact for later manipulation. rsc.orgresearchgate.net Another advanced tactic involves directed metalation, where a functional group directs a strong base to remove a proton from an adjacent position, creating a metalated intermediate that can be trapped with an electrophilic halogen source. chemrxiv.orgchemrxiv.org These strategies provide chemists with a high degree of control, enabling the construction of complex, precisely substituted pyridine cores essential for modern chemistry.

Emerging Methodologies in Halogenated Pyridine Synthesis

The synthesis of halogenated pyridines, critical building blocks for pharmaceuticals and agrochemicals, is continually evolving. Traditional methods often require harsh conditions and can result in mixtures of isomers. Modern synthetic chemistry has moved towards developing more selective, efficient, and safer methodologies. Emerging techniques such as continuous flow synthesis and the development of sophisticated catalyst systems are at the forefront of this advancement, enabling precise control over the introduction of halogen atoms onto the pyridine scaffold.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering significant advantages over traditional batch processing, particularly for halogenation reactions. sioc-journal.cn This technology utilizes microreactors or flow reactors with small channel dimensions, which ensures superior heat and mass transfer. sioc-journal.cnrsc.org Such precise control is crucial for managing highly exothermic and rapid halogenation reactions, preventing the formation of hotspots and improving reaction selectivity and safety. rsc.org

The use of hazardous and highly reactive reagents like elemental halogens (e.g., F₂, Cl₂) or hydrogen halides is made significantly safer in continuous flow systems. rsc.org Reagents can be dosed accurately, and hazardous materials can be quenched in-line, minimizing operator exposure. rsc.org This is especially beneficial for gas-liquid reactions, where the enhanced mass transfer in flow reactors leads to greater efficiency and selectivity. rsc.org

A notable application of flow chemistry in this area is the functionalization of dihalogenated pyridine scaffolds. Researchers have demonstrated that by carefully controlling residence time and temperature, it is possible to selectively trap lithiated intermediates at low temperatures (e.g., -60 °C) or induce a "halogen dance" process at slightly higher temperatures (e.g., -20 °C). rsc.org These divergent functionalization reactions are often difficult to control in batch mode due to the rapid degradation of the lithiated species, which leads to low yields and poor selectivity. rsc.org Flow processing overcomes these limitations, enabling the synthesis of a diverse range of functionalized pyridines. rsc.org

Furthermore, continuous flow setups, including microwave flow reactors, have been successfully employed for multicomponent reactions like the Bohlmann-Rahtz pyridine synthesis. technologynetworks.comnih.gov The use of a Brønsted acid catalyst in a flow system allows for a one-step Michael addition and cyclodehydration without isolating intermediates, yielding trisubstituted pyridines as single regioisomers in good yields. technologynetworks.comnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Halogenation

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Often inefficient, leading to hotspots and temperature gradients. rsc.org | Highly efficient, allowing for precise temperature control. sioc-journal.cnrsc.org |

| Mass Transfer | Limited, especially in gas-liquid reactions. rsc.org | Significantly enhanced due to high surface-area-to-volume ratio. rsc.org |

| Safety | Higher risk when handling hazardous reagents like elemental halogens. sioc-journal.cnrsc.org | Enhanced safety through controlled dosing and in-line quenching. rsc.org |

| Selectivity | Can be poor due to temperature fluctuations and mixing issues. rsc.orgrsc.org | Improved selectivity due to precise control over reaction parameters. sioc-journal.cnrsc.org |

| Scalability | Can be challenging and non-linear. | Generally more straightforward to scale up. rsc.org |

| Handling of Unstable Intermediates | Difficult, often leading to degradation and low yields. rsc.org | Enables the use of short-lived, reactive intermediates. rsc.org |

Catalyst Systems for Selective Halogen Introduction

The regioselective introduction of halogens onto a pyridine ring is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. nih.govchemrxiv.org To overcome this, various innovative catalyst systems and strategies have been developed.

C-H Fluorination: A significant advancement is the direct, site-selective C-H fluorination of pyridines adjacent to the nitrogen atom (C2-position). This has been achieved using silver(II) fluoride (AgF₂), a commercially available reagent. orgsyn.orgnih.gov The reactions are notable for their mild conditions, typically occurring at or near ambient temperature, and high functional group tolerance. orgsyn.orgnih.gov Mechanistic studies suggest the reaction pathway is inspired by the classic Chichibabin amination reaction. nih.gov The resulting 2-fluoropyridines are valuable intermediates for further functionalization through nucleophilic aromatic substitution (SₙAr) reactions. orgsyn.orgresearchgate.net

4-Selective Halogenation: For selective halogenation at the C4-position, a novel approach involves the use of specially designed phosphine (B1218219) reagents. nih.govchemrxiv.org In this two-step strategy, the phosphine is first installed at the 4-position of the pyridine to form a phosphonium (B103445) salt. nih.govresearchgate.net This electrophilic phosphonium group is then displaced by a halide nucleophile (e.g., from metal halides or halogen acids). nih.govchemrxiv.org This method is applicable to a broad range of unactivated and functionalized pyridines and has proven effective for the late-stage halogenation of complex pharmaceutical molecules. nih.govresearchgate.net

3-Selective Halogenation: The 3-position of pyridine is traditionally difficult to halogenate selectively. chemrxiv.org A recently developed strategy circumvents this by temporarily transforming the pyridine into a more reactive, non-aromatic intermediate. This one-pot protocol involves a ring-opening reaction to form "Zincke imine" intermediates, which are a series of polarized alkenes. chemrxiv.org These intermediates then undergo highly regioselective halogenation with reagents like N-halosuccinimides under mild conditions, followed by a ring-closing step to regenerate the 3-halopyridine scaffold. chemrxiv.org

Chemoselective Cross-Coupling: In polysubstituted pyridines, such as those containing both bromine and chlorine, selective functionalization can be achieved using palladium-catalyzed cross-coupling reactions. For instance, in a 2-bromo-6-chloropyridine (B1266251) C-nucleoside, Suzuki-Miyaura cross-coupling with phenylboronic acid proceeds chemoselectively at the more reactive C2-position, displacing the bromine atom while leaving the chlorine atom intact. rsc.org This allows for sequential, site-specific modifications to create diverse 2,6-disubstituted pyridine analogues. rsc.org

Table 2: Catalyst and Reagent Systems for Regioselective Pyridine Halogenation

| Target Position | Reagent/Catalyst System | Description |

| 2-Position (Fluorination) | Silver(II) Fluoride (AgF₂) | Direct C-H fluorination adjacent to the ring nitrogen under mild conditions. orgsyn.orgnih.gov |

| 3-Position (Halogenation) | Zincke Ring-Opening/Closing | Pyridine is temporarily converted to a reactive Zincke imine, allowing for regioselective halogenation. chemrxiv.org |

| 4-Position (Halogenation) | Designed Phosphine Reagents | A phosphonium salt is formed at the 4-position, which is subsequently displaced by a halide nucleophile. nih.govchemrxiv.org |

| Chemoselective (e.g., 2- over 6-position) | Pd-Catalyzed Cross-Coupling | Exploits the differential reactivity of C-Br vs. C-Cl bonds for selective functionalization. rsc.org |

Reactivity Profiles and Mechanistic Elucidation of 2 Bromo 4 Chloro 6 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for functionalizing electron-poor aromatic and heteroaromatic systems. wikipedia.org In pyridines, the ring nitrogen atom acts as an activating group, withdrawing electron density and making the ring more susceptible to nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. nih.govuci.edugcwgandhinagar.com This is because the negative charge in the resulting Meisenheimer-like intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com

Regioselectivity and Site-Specific Substitution Patterns in Polyhalogenated Pyridines

In polyhalogenated pyridines, the site of nucleophilic attack is determined by the position of the halogens relative to the ring nitrogen and each other. For 2,4-dihalopyridines, SNAr reactions generally favor substitution at the 4-position over the 2-position. baranlab.orgstackexchange.com This preference is often attributed to the greater steric hindrance at the 2-position, which is adjacent to the nitrogen atom's lone pair. stackexchange.com However, the outcome can be highly dependent on the nature of the nucleophile and the reaction conditions. baranlab.orgstackexchange.com

For trihalogenated pyridines such as 2-bromo-4-chloro-6-fluoropyridine, the situation is more complex. The inherent reactivity of the pyridine (B92270) ring positions (4 > 2/6 >> 3/5) is a primary consideration. baranlab.org In many cases, nucleophilic substitution on polyfluoropyridines occurs preferentially at the 4-position. researchgate.net However, the introduction of bulky groups, such as a trialkylsilyl group at the 3- or 5-position, can sterically hinder attack at the 4-position and redirect substitution to the 2- or 6-position. researchgate.net In the context of this compound, the general principles of SNAr on pyridines suggest that the initial substitution will likely occur at the 4-position due to its electronic activation and being flanked by two halogen atoms. Subsequent substitutions would then depend on the modified electronic and steric environment of the monosubstituted product.

It has been observed in other polyhalogenated pyridines, such as 3-substituted 2,6-dichloropyridines, that the nature of the substituent at the 3-position can significantly influence the regioselectivity between the 2- and 6-positions. researchgate.net For instance, with 1-methylpiperazine (B117243) as the nucleophile, bulky 3-substituents favor substitution at the 6-position. researchgate.net The solvent can also play a crucial role; for example, the regioselectivity of the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine can be switched from favoring the 2-isomer in dichloromethane (B109758) to the 6-isomer in DMSO. researchgate.net

Kinetic and Thermodynamic Aspects Governing SNAr in this compound Analogues

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), is typically the rate-determining step because it involves the disruption of the aromatic system. masterorganicchemistry.comstackexchange.com The second step, the elimination of the leaving group, is generally fast as it restores aromaticity. stackexchange.com

In the case of this compound, all three halogen substituents are electron-withdrawing, activating the ring for nucleophilic attack. The relative stability of the possible Meisenheimer intermediates will dictate the regioselectivity. Attack at the 4-position allows for the delocalization of the negative charge onto the ring nitrogen, which is a highly stabilizing interaction. Attack at the 2- or 6-position also allows for this stabilization. Therefore, the kinetic and thermodynamic favorability will be a fine balance of the inductive effects of the different halogens and steric considerations. Computational studies using Density Functional Theory (DFT) can be employed to calculate the activation energies for nucleophilic attack at the different halogenated positions, providing a reliable prediction of the reaction outcome. wuxiapptec.com

Comparative Analysis of Halogen Leaving Group Ability (Fluorine, Chlorine, Bromine)

A distinctive feature of SNAr reactions is the unusual order of leaving group ability for halogens: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend observed in SN2 reactions. wikipedia.org This "element effect" is a direct consequence of the reaction mechanism where the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov

For this compound, this leaving group trend would predict that, all other factors being equal, the fluorine at the 6-position would be the most readily displaced, followed by the chlorine at the 4-position, and then the bromine at the 2-position. However, the regioselectivity is primarily governed by the position of substitution (i.e., attack at C4 is generally favored). Therefore, in a reaction with a nucleophile, the most likely outcome is the displacement of the chlorine atom at the 4-position. If forcing conditions are used to achieve a second substitution, the fluorine at the 6-position would likely be the next to be displaced.

Table 1: General Reactivity Trends in SNAr Reactions of Halogenated Pyridines

| Feature | Trend/Observation | Rationale |

| Position Reactivity | 4 > 2/6 >> 3/5 | Stabilization of the Meisenheimer intermediate by the ring nitrogen at the 4- and 2/6-positions. |

| Halogen Leaving Group Ability | F > Cl ≈ Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of fluorine. |

| Effect of Electron-Withdrawing Groups | Increased rate of reaction | Stabilization of the negatively charged intermediate. |

| Steric Hindrance | Can alter regioselectivity | Bulky groups can block access to otherwise more reactive sites. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated pyridines, these reactions offer a complementary approach to SNAr, often with different regioselectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Negishi)

Palladium catalysts are widely used for various cross-coupling reactions, including the Suzuki-Miyaura (organoboron), Stille (organotin), Sonogashira (terminal alkyne), and Negishi (organozinc) reactions. wikipedia.orgnih.govyoutube.com These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the selectivity-determining step. baranlab.org

Regioselective Carbon-Carbon Bond Formation at Halogenated Positions

In polyhalogenated pyridines, the regioselectivity of palladium-catalyzed cross-coupling reactions is typically governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition. The general order of reactivity is C-I > C-Br > C-Cl > C-F. This trend is opposite to that observed in SNAr reactions and is related to the carbon-halogen bond dissociation energies.

For this compound, this reactivity order predicts that a cross-coupling reaction would selectively occur at the C2-Br bond. This allows for the introduction of a new substituent at the 2-position while leaving the chloro and fluoro groups intact for potential subsequent transformations. This orthogonal reactivity between cross-coupling and SNAr reactions provides a powerful strategy for the synthesis of highly substituted pyridines.

For example, in a Suzuki-Miyaura coupling of a dihalogenated pyridine, the site of arylation can be controlled by the choice of ligand. acs.org This highlights the tunability of these catalytic systems to achieve desired regiochemical outcomes. In the case of Negishi coupling, which utilizes organozinc reagents, a wide range of functional groups are tolerated, and the reaction can be used to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov

Table 2: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Predicted Site of Reaction | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C4-Cl | Favored position for nucleophilic attack on the pyridine ring. |

| Palladium-Catalyzed Cross-Coupling | C2-Br | Highest reactivity of the C-X bond towards oxidative addition (C-Br > C-Cl > C-F). |

Ligand and Catalyst System Optimization for Selective Reactivity

In transition metal-catalyzed cross-coupling reactions, the different carbon-halogen bonds in this compound are expected to exhibit distinct reactivities. Generally, for palladium-catalyzed reactions like Suzuki, Stille, or Negishi couplings, the order of reactivity for C-X bonds is C-I > C-Br > C-Cl >> C-F. Therefore, selective activation of the C-Br bond at the C-2 position is the most probable outcome.

Optimization of the catalyst and ligand system is crucial to ensure this selectivity and prevent side reactions.

Key Optimization Parameters:

Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices. The choice of precursor can influence the activation and stability of the active Pd(0) species.

Ligands: The electronic and steric properties of phosphine (B1218219) ligands are critical.

Electron-rich, bulky ligands (e.g., XPhos, SPhos, tBu₃P) are often effective for cross-coupling of unreactive C-Cl bonds but are also highly efficient for C-Br bond activation, promoting high turnover numbers and preventing catalyst decomposition.

Less bulky ligands (e.g., PPh₃) may be sufficient for the more reactive C-Br bond and could offer a cost-effective option when high reactivity is not required.

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/H₂O, Toluene, DMF) system is interdependent and can significantly impact reaction rates and yields.

A hypothetical Suzuki-Miyaura coupling would likely proceed as shown below, targeting the C-2 position.

Table 1: Hypothetical Ligand Screening for Selective Suzuki-Miyaura Coupling at C-2

| Entry | Ligand | Base | Solvent | Expected Outcome |

| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | Moderate to good yield of 2-aryl-4-chloro-6-fluoropyridine. |

| 2 | SPhos | K₃PO₄ | Toluene | High yield of 2-aryl-4-chloro-6-fluoropyridine; potential for competing C-Cl activation at elevated temperatures. |

| 3 | XPhos | K₃PO₄ | Toluene | Very high yield and turnover; increased risk of C-Cl coupling if reaction conditions are forced. |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming C-N, C-O, and C-S bonds. For polyhalogenated pyridines, copper catalysis can offer different selectivity compared to palladium. Studies on related substrates, such as 2-bromo-5-halopyridines, have demonstrated that copper-catalyzed amination can proceed selectively.

For this compound, a copper-catalyzed amination with an amine (R₂NH) would be expected to occur preferentially at the C-2 position, displacing the bromide. This is because the C-Br bond is more reactive than the C-Cl bond in this type of coupling.

Typical Reaction Conditions:

Catalyst: CuI is a common and effective catalyst.

Ligand: N,N'-dimethylethylenediamine (DMEDA) or related diamines are often used to stabilize the copper center and facilitate the reaction.

Base: A mild base like K₂CO₃ or K₃PO₄ is typically employed.

Solvent: Polar aprotic solvents such as DMF or DMSO are common.

Table 2: Predicted Outcome of Copper-Catalyzed Amination

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference Principle |

| This compound | R₂NH | CuI, DMEDA, K₂CO₃ | 2-(Dialkylamino)-4-chloro-6-fluoropyridine | Selective C-N bond formation at the most labile halogen site. |

Metal-Free Coupling Approaches

Metal-free coupling often relies on nucleophilic aromatic substitution (SₙAr) mechanisms. In this type of reaction, a strong nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. The rate of SₙAr is highly dependent on the nature of the leaving group and the activation provided by electron-withdrawing groups on the ring.

For halogens, the SₙAr leaving group ability is F > Cl > Br > I. This is opposite to the reactivity in metal-catalyzed couplings. The pyridine nitrogen and the other halogens act as activating groups. Given that fluorine is the best leaving group for SₙAr and is located at an activated position (C-6), strong nucleophiles like sodium methoxide (B1231860) or sodium thiophenoxide could potentially displace the fluoride (B91410) ion.

However, the outcome can be temperature-dependent and base-sensitive, sometimes leading to complex reaction mixtures. While some metal-free C-N coupling reactions on fluoroarenes have been developed using silylboronate reagents, their applicability to this specific substrate has not been reported.

Directed Metalation and Halogen-Metal Exchange Processes

Regioselective Ortho-Metalation Strategies (e.g., Ortho-Lithiation)

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position ortho (adjacent) to a directing group using a strong base, typically an organolithium reagent. For this compound, the most acidic ring proton is predicted to be at C-5, as it is flanked by two electron-withdrawing halogens (chloro and fluoro).

Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would likely lead to the regioselective formation of the 5-lithiated species. This intermediate can then be trapped with various electrophiles to introduce a functional group at the C-5 position.

Hypothetical Ortho-Lithiation and Trapping:

Metalation: Reaction of this compound with LDA in THF at -78 °C.

Intermediate: Formation of 2-Bromo-4-chloro-6-fluoro-5-lithiopyridine.

Quenching: Addition of an electrophile (E⁺), such as benzaldehyde (B42025) (PhCHO) or chlorotrimethylsilane (B32843) (TMSCl), would yield the corresponding 5-substituted pyridine.

Halogen Dance Rearrangements and their Synthetic Implications

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position to an adjacent, metalated carbon, with the metal subsequently moving to the position vacated by the halogen. This rearrangement is a known process in halopyridine chemistry and can serve as a powerful synthetic tool to access isomers that are otherwise difficult to prepare.

For this compound, if the initial ortho-lithiation occurs at C-5 as predicted, a subsequent halogen dance is plausible. The bromine atom, being the largest and most polarizable halogen, is the most likely to migrate. The process would involve the 5-lithiated intermediate rearranging to a more thermodynamically stable 2-lithiated species, with the bromine atom migrating to the C-5 position.

Potential Halogen Dance Pathway:

Step 1: Deprotonation at C-5 to form 2-Bromo-4-chloro-6-fluoro-5-lithiopyridine.

Step 2: The bromine atom at C-2 migrates to the lithiated C-5 position.

Step 3: The lithium atom relocates to the now-vacant C-2 position, forming 5-Bromo-4-chloro-6-fluoro-2-lithiopyridine.

This rearrangement provides a synthetic route to C-2 functionalized pyridines that are isomers of the starting material. Trapping this new intermediate with an electrophile would yield a 2-substituted-5-bromo-4-chloro-6-fluoropyridine. The selectivity between direct trapping of the initial lithiated species and trapping after the halogen dance is often highly dependent on temperature and reaction time.

Electrophilic Reactions and Radical Processes

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of three electron-withdrawing halogen substituents. Consequently, this compound is expected to be highly deactivated towards classical electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation). Such reactions, if they occur at all, would require harsh conditions and would likely result in low yields and poor selectivity.

Radical reactions on this substrate are more conceivable. Halopyridines can participate in radical processes, often initiated by radical initiators or photolysis. For instance, radical debromination or coupling reactions could potentially be achieved. However, without specific literature precedents for this molecule, predicting the regioselectivity and efficiency of such radical reactions remains speculative.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Chloro 6 Fluoropyridine

Density Functional Theory (DFT) Calculations and Quantum Mechanical Modeling

Theoretical investigations using methods like Density Functional Theory (DFT) are instrumental in understanding the fundamental properties of molecules. For 2-Bromo-4-chloro-6-fluoropyridine, such studies would be invaluable but are currently unavailable.

Analysis of Molecular and Electronic Structure

A DFT analysis of this compound would provide precise information on its optimized molecular geometry, including bond lengths and angles. This would reveal the electronic influence of the three different halogen substituents on the pyridine (B92270) ring. Furthermore, an examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial for understanding its chemical behavior. The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

Theoretical Investigations of Vibrational and Electronic Spectra

Computational methods are also highly effective in predicting vibrational (infrared and Raman) and electronic (UV-Vis) spectra. A theoretical vibrational analysis for this compound would assign specific vibrational modes to the stretching and bending of its various bonds. This information is critical for interpreting experimental spectra. Similarly, the prediction of its electronic spectrum would help in understanding its photophysical properties.

Reaction Mechanism Prediction and Energy Landscape Analysis

The polysubstituted nature of this compound makes it an interesting substrate for various organic reactions, particularly nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Computational modeling is a powerful tool for elucidating the mechanisms of such reactions.

Computational Modeling of SNAr and Cross-Coupling Pathways

Given the presence of three different halogens, this compound presents multiple potential sites for reaction. Computational modeling could predict the most favorable pathway for both SNAr and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would involve mapping out the potential energy surfaces for the different reaction routes, taking into account the nature of the incoming nucleophile or coupling partner and the catalyst used.

Transition State Characterization and Activation Energy Calculations

A detailed mechanistic study would involve locating and characterizing the transition state structures for each potential reaction pathway. The calculation of the activation energies associated with these transition states would provide a quantitative basis for predicting the regioselectivity of reactions involving this compound. This would be of immense practical value for chemists seeking to utilize this compound in synthesis.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational or theoretical studies focused on the non-linear optical (NLO) properties of this compound. While the NLO properties of various related pyridine derivatives and other organic molecules have been the subject of theoretical investigations, this compound itself does not appear to have been analyzed in this context in the available research. worldscientific.comacs.orgias.ac.indoaj.orgcnr.itmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Therefore, it is not possible to present detailed research findings or specific data tables on the NLO characteristics of this particular compound. However, it is valuable to discuss the theoretical framework and computational methodologies that would be employed in such an assessment, based on studies of similar halogenated and pyridine-based compounds.

Theoretical investigations into the NLO properties of molecules are crucial for the development of new materials for applications in optoelectronics, optical signal processing, and optical limiting. ias.ac.innih.govresearchgate.net These studies typically utilize quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. worldscientific.comias.ac.inmdpi.comresearchgate.net The primary goal of these computational assessments is to determine the molecular hyperpolarizability, which is a measure of the non-linear response of a molecule to an applied electric field, such as that from a high-intensity laser. ias.ac.inresearchgate.net

For a molecule like this compound, a theoretical NLO study would involve the following key aspects:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using computational methods. This optimized geometry is crucial as the NLO properties are highly dependent on the molecular structure.

Calculation of NLO Properties: Using the optimized geometry, key NLO parameters such as the static and dynamic first hyperpolarizability (β) and second hyperpolarizability (γ) would be calculated. worldscientific.comias.ac.in These calculations provide insight into the potential of the molecule for second- and third-order NLO applications, respectively.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally correlates with higher molecular polarizability and, consequently, enhanced NLO response. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated to visualize the charge distribution within the molecule. researchgate.net These maps help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for understanding intramolecular charge transfer—a key factor influencing NLO properties.

While no specific data can be presented for this compound, the table below illustrates the typical NLO data that would be generated from a computational study of a molecule, using a hypothetical example for illustrative purposes.

Table 1: Hypothetical NLO Properties of a Pyridine Derivative

| Parameter | Description | Hypothetical Value |

|---|---|---|

| β₀ (esu) | First hyperpolarizability | 5.0 x 10⁻³⁰ |

| μ (Debye) | Dipole moment | 2.5 |

| α (a.u.) | Polarizability | 150 |

| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (eV) | HOMO-LUMO energy gap | 5.3 |

Future computational studies on this compound would be necessary to populate such a table with accurate data and to fully elucidate its potential as an NLO material. Such research would contribute to the broader understanding of structure-property relationships in halogenated pyridine systems and could guide the design of new molecules with tailored NLO properties for advanced technological applications.

Role of 2 Bromo 4 Chloro 6 Fluoropyridine As a Key Synthetic Building Block

Precursor for Complex Heterocyclic Scaffolds in Organic Synthesis

This trifunctionalized pyridine (B92270) serves as an ideal starting point for generating more elaborate heterocyclic systems, which are foundational to many areas of chemical science, including medicinal chemistry and materials science. The ability to sequentially replace each halogen allows for the construction of highly substituted pyridine derivatives that would be difficult to access through other means.

Bipyridine and poly-pyridine units are fundamental ligands in coordination chemistry and building blocks for supramolecular assemblies and functional materials. While direct examples of 2-Bromo-4-chloro-6-fluoropyridine being used for this purpose are not prevalent in readily accessible literature, the principles of its application can be understood from related compounds. For instance, 2-bromo-4-fluoropyridine (B1291336) is readily used to synthesize 2,2'-bipyridine (B1663995) ligands through Stille coupling reactions. ossila.com Similarly, palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are standard methods for creating C-C bonds between pyridine rings, typically targeting the most reactive C-Br bond first.

The expected reaction sequence for this compound would involve an initial cross-coupling at the highly reactive C2-Br bond, followed by a subsequent coupling at the less reactive C4-Cl bond under different conditions, leaving the C6-F bond available for further modification.

Fused heterocycles, where the pyridine ring is merged with another ring system, are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.net Synthetic strategies to build these structures, such as furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines, often rely on the functionalization of halopyridines. ossila.comgoogle.comgoogleapis.com Common approaches involve an initial nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction, followed by an intramolecular cyclization.

For this compound, the C6-F position is highly activated towards SNAr, while the C2-Br and C4-Cl positions are amenable to palladium-catalyzed couplings. This allows for synthetic routes where, for example, a nucleophile is first introduced at the C6 position, followed by a palladium-catalyzed cyclization involving one of the other halogenated sites to form the fused ring. The synthesis of various pyrrolo[2,3-b]pyridine derivatives, which are known B-RAF inhibitors in cancer therapy, often starts from functionalized halopyridines, highlighting the importance of such building blocks. georgiasouthern.edu

Intermediate in the Synthesis of Advanced Ligands and Organometallic Complexes

The pyridine nucleus is a cornerstone of ligand design for organometallic chemistry. The bipyridine and terpyridine ligands derived from halopyridine precursors are used to create stable complexes with transition metals like ruthenium, osmium, iridium, and palladium. uni.lursc.org These complexes are instrumental in catalysis, photophysics, and medicine.

For example, 2-bromo-4-fluoropyridine has been used to create ligands for highly phosphorescent organoiridium(III) complexes used in organic light-emitting diodes (OLEDs). ossila.com The synthesis of such ligands often involves Sonogashira or Stille coupling reactions at the C-Br bond. Following this logic, this compound could be used to generate a bipyridine ligand via coupling at the C2-Br position, with the chlorine and fluorine atoms remaining as points for secondary functionalization to fine-tune the electronic properties of the final organometallic complex. The synthesis of extended metal atom chains (EMACs), a unique class of multimetallic complexes, also relies on carefully designed aminopyridine ligands often synthesized from bromopyridines. uni.lu

Contributions to Methodological Advances in Synthetic Chemistry

Perhaps the most significant contribution of polyhalogenated pyridines like this compound is in the development of new, selective synthetic methods. The distinct reactivity of the C-F, C-Cl, and C-Br bonds allows this single molecule to serve as a platform for demonstrating the power and selectivity of modern synthetic reactions.

The generally accepted reactivity hierarchy for these bonds is:

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): C-Br > C-Cl >> C-F (C-F is generally unreactive).

Nucleophilic Aromatic Substitution (SNAr): C-F > C-Cl > C-Br.

This predictable selectivity allows for a programmed approach to synthesis. A chemist can selectively perform a Suzuki coupling at the C-Br position, followed by a Buchwald-Hartwig amination at the C-Cl site (under different catalytic conditions), and finally an SNAr reaction with an alcohol at the C-F position. Research on related trihalogenated pyridines, such as 3-bromo-5-chloro-2-fluoropyridine, has demonstrated high selectivity in metal-free C-N bond-forming reactions, where amines preferentially displace the fluorine atom. This highlights how the electronic nature of the pyridine ring and the specific halogen positions govern reactivity, allowing for the development of highly selective and predictable synthetic protocols. This ability to achieve site-selectivity is crucial for minimizing by-products and efficiently building molecular complexity.

Below is a table summarizing the expected selective reactions for this building block.

| Reaction Type | Most Reactive Site | Intermediate Reactivity Site | Least Reactive Site | Typical Conditions |

|---|---|---|---|---|

| Suzuki/Sonogashira Coupling | C2-Br | C4-Cl | C6-F | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | C2-Br | C4-Cl | C6-F | Pd catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu) |

| Nucleophilic Aromatic Substitution (SNAr) | C6-F | C4-Cl | C2-Br | Strong nucleophile (e.g., NaOMe), Polar aprotic solvent |

Future Research Trajectories for 2 Bromo 4 Chloro 6 Fluoropyridine Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity

The inherent reactivity differences between the bromine, chlorine, and fluorine substituents on the pyridine (B92270) ring, coupled with the distinct electronic environments at each position, provide a rich playground for chemists to explore selective transformations. Future research will undoubtedly focus on developing more sophisticated and selective reaction pathways.

One of the most promising avenues lies in the continued development of palladium-catalyzed cross-coupling reactions . While Suzuki-Miyaura couplings are well-established for creating C-C bonds, future work will likely target even greater control over regioselectivity. The challenge in a molecule like 2-bromo-4-chloro-6-fluoropyridine is to selectively activate one C-Hal bond over the others. Research indicates that the C-Br bond is generally more reactive in palladium-catalyzed reactions than the C-Cl bond, allowing for selective functionalization at the 2-position. Future catalytic systems may employ specifically designed phosphine (B1218219) ligands to fine-tune the electronic and steric properties of the palladium center, enabling even more precise control and potentially allowing for selective activation of the C-Cl bond in the presence of bromine.

Another burgeoning area is the direct C-H activation/functionalization . While the halogen atoms provide convenient handles for cross-coupling, direct functionalization of the C-H bonds at the 3 and 5-positions would offer a more atom-economical approach. This remains a significant challenge due to the electron-deficient nature of the pyridine ring. However, recent advances in transition-metal catalysis, particularly with iridium, rhodium, and ruthenium, have shown promise in the C-H functionalization of pyridines. Future research will likely focus on developing catalysts that can operate under milder conditions and exhibit high regioselectivity for the C-H bonds of polyhalogenated pyridines.

The exploration of novel catalytic systems is paramount. For instance, the use of mechanochemically activated magnesium has been shown to mediate the direct C-4 alkylation of pyridines with excellent regioselectivity. researchgate.net Applying such innovative activation methods to this compound could unlock new reaction pathways that are not accessible through traditional solution-phase chemistry. Furthermore, the development of bifunctional catalysts, which can simultaneously activate the pyridine and the coupling partner, could lead to highly efficient and selective transformations.

| Reaction Type | Catalyst/Reagent | Target Position | Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium complexes with tailored phosphine ligands | C-2 (Br) or C-4 (Cl) | High selectivity, formation of C-C bonds |

| C-H Activation | Iridium, Rhodium, or Ruthenium complexes | C-3 or C-5 | Atom economy, direct functionalization |

| Mechanochemical Alkylation | Activated Magnesium | C-4 | Mild conditions, avoidance of transition metals |

Development of Sustainable and Green Synthetic Protocols for Halogenated Pyridines

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. The synthesis of halogenated pyridines, which often involves harsh reagents and generates significant waste, is a prime area for the implementation of green chemistry principles.

A key focus will be the development of biocatalytic methods . Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. While the direct enzymatic synthesis of a complex molecule like this compound is a long-term goal, biocatalysts could be employed for specific transformation steps. For example, engineered enzymes could be used for selective dehalogenation or for the introduction of functional groups onto the pyridine ring, reducing the reliance on traditional, often toxic, chemical reagents. Research into using whole-cell biocatalysts for pyridine synthesis has already shown promise for creating valuable intermediates from simple precursors. researchgate.netchemrxiv.org

Photocatalysis represents another exciting frontier. Visible-light-mediated reactions can often proceed at ambient temperature and pressure, significantly reducing the energy consumption of chemical processes. Photocatalytic methods have been successfully employed for the functionalization of pyridines, including the introduction of various functional groups via radical intermediates. nih.govresearchgate.net Future research will aim to apply these techniques to the selective functionalization of this compound, potentially enabling novel transformations that are difficult to achieve with conventional thermal methods.

The adoption of flow chemistry is also expected to play a crucial role in the sustainable production of halogenated pyridines. ipb.pt Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste. The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates can significantly streamline the production process and minimize the use of solvents for purification.

| Green Chemistry Approach | Key Advantages | Potential Application to this compound |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Selective dehalogenation, introduction of functional groups |

| Photocatalysis | Use of renewable energy, mild reaction conditions | Selective C-H functionalization, novel bond formations |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability | Continuous and controlled synthesis and functionalization |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Acceleration of cross-coupling and substitution reactions |

| Green Solvents | Reduced environmental impact, improved safety | Replacement of hazardous solvents like DMF or chlorinated solvents |

Advanced Spectroscopic and Mechanistic Probes for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research will increasingly rely on advanced spectroscopic techniques and computational modeling to probe the intricate details of reactions involving this compound.

In-situ reaction monitoring using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy will become more commonplace. These methods allow for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data and helping to identify transient intermediates. researchgate.net For a molecule with multiple reactive sites, in-situ monitoring is essential to understand the factors that govern regioselectivity. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), can provide detailed structural information on intermediates and products as they are formed in the reaction mixture. nih.gov

Computational chemistry , particularly Density Functional Theory (DFT), will be an indispensable tool for elucidating reaction mechanisms at the molecular level. DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. For nucleophilic aromatic substitution (SNAr) reactions on this compound, for example, computational studies can help to determine whether the reaction proceeds through a classic two-step Meisenheimer complex or a concerted mechanism. researchgate.net This information is vital for designing catalysts and reaction conditions that favor the desired reaction pathway.

The combination of experimental data from in-situ monitoring with theoretical predictions from computational studies will provide a powerful synergistic approach to unraveling complex reaction mechanisms. This detailed mechanistic understanding will ultimately enable the development of more predictable, efficient, and selective methods for the synthesis and functionalization of this compound and other valuable halogenated heterocycles.

| Technique | Information Gained | Relevance to this compound Chemistry |

| In-situ NMR/FTIR | Reaction kinetics, identification of intermediates, product distribution | Understanding regioselectivity in real-time |

| Advanced NMR (2D) | Detailed structural elucidation of reaction components | Characterizing complex reaction mixtures and intermediates |

| Density Functional Theory (DFT) | Reaction pathways, transition state structures, activation energies | Predicting reactivity and guiding catalyst design |

| Cyclic Voltammetry | Redox properties of reactants and intermediates | Investigating electron transfer processes in catalytic cycles |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-chloro-6-fluoropyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation or halogen-exchange reactions on pyridine scaffolds. For example, stepwise halogenation using directed ortho-metalation (DoM) strategies can introduce bromine, chlorine, and fluorine at specific positions. Nickel-catalyzed coupling (as seen in dimethylbipyridine synthesis) may not directly apply here, but palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could utilize intermediates like boronic acids (e.g., 2-Bromo-6-chlorophenylboronic acid, CAS 1107580-65-3) . Optimization requires controlling temperature (0–6°C for boronic acid stability ), solvent polarity, and stoichiometry of halogenating agents. Purity (>97% by HPLC/GC) is achievable via column chromatography or recrystallization .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR to confirm fluorine position; and NMR for halogen-induced shifts.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z ~209.4 for CHBrClFN).

- X-ray Crystallography : Single-crystal studies (e.g., β = 101.634°, space group P2/c) provide definitive bond angles/distances, as seen in related bromo-chloro-pyrimidine structures .

- Elemental Analysis : Validate %C, H, N, and halogens against theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for weighing and reactions .

- Storage : Store at 0–6°C for boronic acid analogs to prevent decomposition ; airtight containers to avoid moisture.

- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the halogen substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to the meta position. Bromine and chlorine (weaker EWGs) compete for ortho/para positions in nucleophilic attacks.

- Steric Effects : Bulky halogens (e.g., bromine at position 2) hinder access to adjacent sites, favoring reactions at less hindered positions. Comparative studies with analogs like 3-Bromo-4-chloro-5-fluoropyridine (CAS 1211540-92-9) highlight positional reactivity differences .

- Validation : Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying conditions (e.g., solvent, catalyst) empirically confirm trends .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis/purification using documented protocols (e.g., >95% HPLC purity ).

- Impurity Analysis : Use GC-MS or HPLC to detect byproducts (e.g., dehalogenated derivatives).

- Environmental Controls : Humidity/temperature during characterization can affect melting points; standardize conditions (e.g., dry N atmosphere) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-Bromo-6-fluoropyridine, mp 80–82°C ).

Q. How can this compound serve as a precursor in synthesizing metal-organic frameworks (MOFs) or ligands?

- Methodological Answer :

- Ligand Design : Replace halogens with functional groups (e.g., –NH via Buchwald-Hartwig amination) to create polydentate ligands.

- MOF Synthesis : Halogenated pyridines can act as linkers; for example, bromine participates in Sonogashira coupling to extend frameworks.

- Characterization : Monitor coordination via IR (metal-ligand vibrations) and X-ray absorption spectroscopy .

Data-Driven Experimental Design

Q. What methodologies optimize yield in cross-coupling reactions using this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) for Suzuki couplings with aryl boronic acids .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of halogenated intermediates.

- Additives : Add KCO or CsCO to neutralize HBr/HCl byproducts, shifting equilibrium toward product .

Q. How can researchers analyze surface adsorption or stability of this compound in environmental chemistry studies?

- Methodological Answer :

- Surface Reactivity : Use microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with indoor surfaces (e.g., silica, polymers) .

- Stability Tests : Expose the compound to UV light/humidity and monitor degradation via LC-MS.

- Computational Modeling : Simulate adsorption energies on common materials using molecular dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.